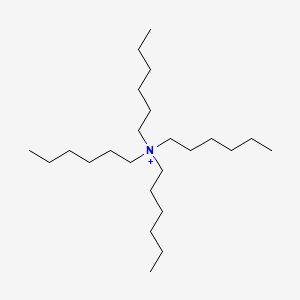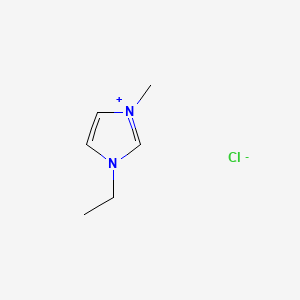
Tetrahexylammonium
Descripción general
Descripción
Tetrahexylammonium is a quaternary ammonium salt . It is mainly used as an electrolyte . The linear formula of this compound is [CH3(CH2)5]4N .
Molecular Structure Analysis
The molecular formula of this compound is CHN . The average mass is 354.676 Da and the monoisotopic mass is 354.409424 Da .Physical And Chemical Properties Analysis
This compound bromide is a solid substance with an off-white appearance and is odorless . It has a melting point range of 98 - 100 °C .Aplicaciones Científicas De Investigación
Oxidation Reagent
Tetrahexylammonium has been identified as an effective compound in the synthesis and characterization of new oxidation reagents. For example, this compound chlorochromate (THACC) shows advantages in terms of the amount of oxidant required, short reaction times, and high yields, making it suitable for oxidizing primary and secondary alcohols to corresponding carbonyl compounds (Koohestani et al., 2008).
Gas Chromatography
In the field of gas chromatography, this compound and its salts demonstrate significant utility. Their use as high-temperature polar stationary phases for packed and open-tubular column gas chromatography has been evaluated, showing strong, selective dipole interactions and high column efficiencies (Dhanesar et al., 1985).
Interaction Studies in Aqueous Solutions
Research on the interaction of this compound salts with hydrophilic substances like formamide and carbamide in aqueous solutions provides insights into the solvation and interaction mechanisms of these compounds. This includes studies on their enthalpies of solution and electrolyte-amide interactions (Batov, 2009).
Ion-Selective Electrodes
This compound has applications in the development of ion-selective electrodes. These electrodes exhibit a near-Nernstian response to ions like hexylammonium, making them valuable in analytical chemistry (Katsu et al., 1997).
Photoreceptor Research
In biological research, this compound compounds have been used to probe the structure of cation channels in rod and cone photoreceptors. This research contributes to a deeper understanding of the biophysical properties of these channels (Stotz & Haynes, 1996).
Wastewater Treatment
This compound-based ionic liquids have shown promising results in treating wastewater. They are effective in reducing concentrations of pollutants like phenols and thiols to below detection limits, thus aiding in environmental protection (Sabri et al., 2018).
Extraction and Purification Technologies
The use of this compound in extraction and purification processes, such as the extraction of gold and platinum, demonstrates its versatility in various industrial applications (Boudesocque et al., 2019).
Clathrate Hydrate Crystal-Growth Inhibitors
This compound compounds like tetraisohexylammonium bromide have been studied for their role as powerful clathrate hydrate crystal-growth inhibitors. These compounds are crucial in controlling the formation of hydrates in various industrial processes (Kelland & Thompson, 2012).
Food Dye Extraction
Its application extends to the food industry, where it is used in the extraction and determination of synthetic food dyes, showcasing its utility in ensuring food safety and quality (Smirnova et al., 2020).
Catalysis
This compound salts are used in various catalytic processes, such as the synthesis of aminopyrazolo[3,4-d]-pyrimidines and the oxyfunctionalization of organic compounds. Their effectiveness in these reactions highlights their importance in chemical synthesis (Bamoharram, 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tetrahexylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4/h5-24H2,1-4H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIFFPXSSXFQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H52N+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16436-29-6 (benzoate), 2138-24-1 (iodide), 32503-34-7 (sulfate (1:1)), 4328-13-6 (bromide), 4656-81-9 (perchlorate), 5922-92-9 (chloride) | |
| Record name | Tetrahexylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90863368 | |
| Record name | N,N,N-Trihexylhexan-1-aminium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90863368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20256-54-6 | |
| Record name | Tetrahexylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020256546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(2-oxolanyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B1222287.png)
![N-cyclopentyl-2-imino-1-[3-(4-morpholinyl)propyl]-5-oxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1222288.png)
![[3-Amino-4-(methoxymethyl)-6-methyl-2-thieno[2,3-b]pyridinyl]-(4-phenyl-1-piperazinyl)methanone](/img/structure/B1222290.png)
![7-(difluoromethyl)-N-(5-methyl-3-isoxazolyl)-5-(4-methylphenyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1222291.png)
![2-[[3-cyano-6-(4-methoxyphenyl)-4-phenyl-2-pyridinyl]thio]-N-(5-methyl-2-thiazolyl)acetamide](/img/structure/B1222292.png)
![8-[3-(3,4-Dimethylphenoxy)propoxy]quinoline](/img/structure/B1222293.png)
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1222294.png)

![2-[[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]thio]methyl]-1,3-benzothiazole](/img/structure/B1222300.png)




![3-(Methoxymethyl)-2-benzofurancarboxylic acid [4-amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1222314.png)
